molecular formula C7H12ClNO2 B13614795 Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride

Cat. No.: B13614795
M. Wt: 177.63 g/mol
InChI Key: DTSINJOVEHJXAR-FTEHNKOGSA-N
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Description

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride (CAS: 2940866-19-1) is a bicyclic amine hydrochloride salt with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . Its SMILES notation (OC(=O)[C@@H]1[C@H]2CNC[C@@H]1C2.Cl ) highlights the exo configuration of the carboxylic acid group and the bicyclo[3.1.1]heptane scaffold. The compound is commercially available in various quantities (100 mg to 500 mg) and is used as a building block in pharmaceutical and organic synthesis due to its rigid bicyclic structure, which enhances binding specificity in drug candidates .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?;

InChI Key

DTSINJOVEHJXAR-FTEHNKOGSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C2C(=O)O.Cl

Canonical SMILES

C1C2CNCC1C2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Cyclopropanation and Hydrolysis

A highly efficient method to prepare exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves a rhodium-catalyzed cyclopropanation of suitable precursors followed by selective hydrolysis steps.

  • Step 1: Rhodium-Catalyzed Cyclopropanation
    Starting from cyclic dienes such as 2,5-dihydropyrrole derivatives, a low catalyst loading of rhodium complexes facilitates the formation of bicyclic intermediates with controlled stereochemistry.

  • Step 2: Selective Hydrolysis
    Treatment of the cyclopropanated intermediates with aqueous sodium hydroxide selectively hydrolyzes the ester or nitrile groups to the corresponding carboxylate, allowing isolation of the exo isomer in high yield (up to 86% for two steps combined).

  • Step 3: Telescoped Reaction Sequence
    The process can be telescoped, combining cyclopropanation, isomerization, and hydrolysis in one pot, avoiding chromatographic purification and enabling scale-up to 10 mmol with yields of 76% for the exo acid hydrochloride.

This method allows the preparation of either exo- or endo-3-azabicyclo derivatives by adjusting reaction conditions and sequence.

Multi-Step Synthesis from Cyclopenta-1,3-diene

Another approach involves starting from cyclopenta-1,3-diene, ethyl oxoacetate, and ammonium chloride to form a mixture of stereoisomers, which are then separated and converted to the exo isomer of interest.

  • Step 1: Formation of Stereoisomeric Mixture
    Reaction of cyclopenta-1,3-diene with ethyl oxoacetate and ammonium chloride yields a mixture of four stereoisomers.

  • Step 2: Protection and Chromatographic Separation
    Treatment with di-tert-butyl dicarbonate (Boc2O) followed by chromatographic separation isolates exo and endo isomers.

  • Step 3: Conversion to Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid
    Subsequent hydrogenation, saponification, and deprotection steps yield the exo acid with defined stereochemistry.

This route is well-documented for preparing enantiomerically pure intermediates and final compounds, useful for biological evaluation.

Use of Sodium Hydride and Acid Chloride Intermediates

A classical method reported in patent literature involves the use of sodium hydride to generate a sodio derivative of malonate esters, followed by reaction with bicyclic acid chlorides and subsequent transformations.

  • Step 1: Generation of Sodium Derivative
    Sodium hydride is added to malonic ester derivatives in anhydrous benzene under reflux.

  • Step 2: Reaction with Bicyclo[2.2.1]heptan-2-ylcarboxylic Acid Chloride
    The acid chloride is added to the sodium derivative, and the mixture is refluxed briefly.

  • Step 3: Acidification and Extraction
    After quenching excess sodium hydride with p-toluene sulfonic acid, the reaction mixture is worked up with sodium hydroxide and extracted.

  • Step 4: Catalytic Hydrogenation and Purification
    The crude product is hydrogenated over palladium on carbon and purified by fractional distillation under reduced pressure to isolate bicyclic ketones, which can be further converted to the target compound.

While this method is more classical and less direct, it provides access to bicyclic intermediates related to the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Rhodium-catalyzed cyclopropanation + hydrolysis 2,5-Dihydropyrrole derivatives Rhodium catalyst, NaOH, telescoped one-pot 76-86 High stereoselectivity, scalable, no chromatography needed
Multi-step synthesis from cyclopenta-1,3-diene Cyclopenta-1,3-diene, ethyl oxoacetate, NH4Cl Boc2O protection, hydrogenation, saponification Not specified Allows enantiomeric purity, requires chromatographic separation
Sodium hydride and acid chloride reaction Malonate esters, bicyclo acid chloride NaH, benzene reflux, Pd/C hydrogenation Not specified Classical method, involves multiple purification steps

Analytical Considerations and Research Findings

  • The stereochemistry of the exo isomer is critical for its biological activity and is controlled through selective hydrolysis and protection strategies.
  • The telescoped reaction sequences demonstrate efficient scale-up potential, reducing purification steps and improving overall yield.
  • The bicyclic framework's rigidity contributes to its enzyme interaction potential, making the synthesis of pure stereoisomers essential for pharmacological studies.
  • Hydrogenation steps are commonly used to reduce intermediates to the saturated bicyclic amine structure.

Chemical Reactions Analysis

Types of Reactions

Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other nitrogen-containing derivatives .

Mechanism of Action

The mechanism of action of exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their molecular features, and commercial availability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Availability/Cost
Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride 2940866-19-1 C₇H₁₂ClNO₂ 177.63 Exo carboxylic acid, hydrochloride salt 100 mg: $572; global stock
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid 1250995-41-5 C₁₂H₁₉NO₄ 241.29 Boc-protected amine, free carboxylic acid 250 mg: $725; limited stock
6-Amino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester 1427359-44-1 C₁₁H₂₀N₂O₂ 220.29 Amino group, tert-butyl ester Purity: 97%; no price listed
3-azabicyclo[3.1.1]heptan-6-one hydrochloride 1486519-87-2 C₆H₁₀ClNO 147.60 Ketone substituent, hydrochloride salt Storage: Room temperature
6-Methyl-3,6-diazabicyclo[3.1.1]heptane Dihydrochloride 2231676-00-7 C₆H₁₂N₂·2HCl 195.10 Two nitrogen atoms, methyl substituent Custom synthesis required
exo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride 2230807-06-2 C₆H₁₂ClNO 163.62 Smaller bicyclo[2.2.1] scaffold, hydroxyl group 100 mg: 8–12 weeks lead time

Physicochemical Properties

  • Acidity/Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to its free base or Boc-protected analog (e.g., 3-Boc derivative in ). The carboxylic acid group (pKa ~2–3) allows for pH-dependent reactivity, whereas the Boc-protected analog is less polar and more lipid-soluble .
  • Reactivity : The ketone in 3-azabicyclo[3.1.1]heptan-6-one hydrochloride (CAS 1486519-87-2) enables nucleophilic additions, contrasting with the carboxylic acid’s capacity for esterification or amide coupling .

Q & A

Q. What are the key synthetic routes for Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step processes, including cyclization of precursors under controlled conditions. For example, cyclization may require strong acids (e.g., HCl) or bases to stabilize the bicyclic framework. Reaction parameters such as temperature (often 0–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly influence yield and purity. Post-synthesis purification via crystallization or chromatography is essential to achieve >95% purity .

Q. How does the stereochemistry of Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride influence its physicochemical properties?

The exo-configuration imposes spatial constraints on the molecule, affecting solubility, stability, and hydrogen-bonding capacity. Computational studies (e.g., molecular docking) and X-ray crystallography reveal that the exo-orientation enhances rigidity, which can improve binding affinity to biological targets. The hydrochloride salt form further enhances aqueous solubility by introducing ionic interactions .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and functional groups.
  • HPLC-MS for purity assessment and detection of byproducts.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability of the hydrochloride salt.
  • X-ray diffraction for crystallographic validation of the bicyclic structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data arising from structural analogs with minor modifications?

Discrepancies in bioactivity (e.g., receptor binding vs. metabolic stability) often stem from substituent effects. For instance, replacing the methoxy group in 6-methoxy analogs () with a carboxylic acid alters polarity and hydrogen-bonding capacity. Systematic SAR studies, combined with molecular dynamics simulations, can isolate critical structural determinants. Validate hypotheses using in vitro assays (e.g., enzyme inhibition) and in vivo PK/PD models .

Q. What strategies optimize this compound’s bioavailability while retaining its pharmacological activity?

Bioenhancement approaches include:

  • Prodrug design : Esterification of the carboxylic acid to improve membrane permeability.
  • Co-crystallization : Pairing with co-formers (e.g., succinic acid) to enhance dissolution rates.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to prolong circulation time. Prioritize assays like Caco-2 permeability and metabolic stability in liver microsomes to screen derivatives .

Q. How do reaction intermediates or impurities impact the compound’s biological activity, and how can they be mitigated?

Impurities such as residual solvents (e.g., DMF) or unreacted precursors (e.g., azabicyclo amines) may exhibit off-target effects. Implement orthogonal purification (e.g., ion-exchange chromatography followed by recrystallization) and rigorous QC protocols (ICH guidelines). Use LC-MS/MS to detect trace impurities at ppm levels .

Q. What experimental designs are effective for studying this compound’s mechanism of action in neuropharmacology?

Employ:

  • Receptor profiling : Radioligand binding assays (e.g., GABA_A or NMDA receptors).
  • Electrophysiology : Patch-clamp studies to assess ion channel modulation.
  • Behavioral models : Rodent assays for anxiolytic or anticonvulsant activity. Cross-validate findings with knockout animal models or siRNA-mediated gene silencing .

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